molecular formula C21H18O3 B12215784 3-(Furan-2-yl)-1,5-diphenylpentane-1,5-dione CAS No. 80921-39-7

3-(Furan-2-yl)-1,5-diphenylpentane-1,5-dione

Cat. No.: B12215784
CAS No.: 80921-39-7
M. Wt: 318.4 g/mol
InChI Key: CKJCAUHBVXEYNT-UHFFFAOYSA-N
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Description

3-(Furan-2-yl)-1,5-diphenylpentane-1,5-dione is an organic compound that belongs to the class of furan derivatives. Furans are heterocyclic aromatic compounds characterized by a five-membered ring containing one oxygen atom. This particular compound is notable for its unique structure, which includes a furan ring and two phenyl groups attached to a pentane-1,5-dione backbone. Furan derivatives are known for their wide range of biological and pharmacological activities, making them valuable in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Furan-2-yl)-1,5-diphenylpentane-1,5-dione typically involves the use of furan derivatives and phenyl-substituted precursors. One common method is the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds in the presence of an acid catalyst . Another approach is the Feist-Benary synthesis, which utilizes the reaction between β-dicarbonyl compounds and α-haloketones . These methods provide efficient routes to obtain polysubstituted furans, including this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product .

Chemical Reactions Analysis

Reactivity of the Diketone Core

The 1,5-diketone backbone undergoes reactions characteristic of carbonyl compounds:

Enolate Formation and Nucleophilic Addition

In alkaline conditions, the diketone can form enolates via deprotonation. These enolates react with electrophiles (e.g., alkyl halides, carbonyl compounds) in Michael addition or alkylation reactions . For example, similar 1,5-diketones in the presence of bases like KOH generate enolates that undergo aldol condensation with aldehydes .

Conditions :

  • Base : KOH or NaOH

  • Solvent : Ethanol or methanol

  • Electrophile : Aldehydes (e.g., benzaldehyde)

Product : Cross-conjugated enones or extended diketones.

Reduction of Carbonyl Groups

The diketone can be selectively reduced to diols using reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). For instance, reduction of 1,5-diketones yields 1,5-diols, which may serve as intermediates for further functionalization.

Conditions :

  • Reagent : NaBH₄ or LiAlH₄

  • Solvent : THF or diethyl ether

Product : 3-(Furan-2-yl)-1,5-diphenylpentane-1,5-diol.

Reactivity of the Furan-2-yl Substituent

The furan ring introduces aromatic reactivity, including electrophilic substitution and Diels-Alder cycloaddition:

Electrophilic Aromatic Substitution

Furan’s electron-rich nature directs electrophiles to the 5-position (meta to the oxygen). Reactions include bromination, nitration, or sulfonation. For example, nitration of furan derivatives typically occurs at the 5-position under controlled conditions .

Conditions :

  • Electrophile : NO₂⁺ (from HNO₃/H₂SO₄)

  • Catalyst : H₂SO₄

  • Temperature : 0–5°C

Product : 3-(5-Nitrofuran-2-yl)-1,5-diphenylpentane-1,5-dione.

Diels-Alder Reaction

Furan acts as a diene in cycloaddition with dienophiles (e.g., maleic anhydride). The reaction forms six-membered bicyclic compounds.

Conditions :

  • Dienophile : Maleic anhydride

  • Solvent : Dichloromethane

  • Temperature : Reflux

Product : Endo-adduct with fused furan-dienophile structure.

Combined Reactivity: Diketone-Furan Interactions

The interplay between the diketone and furan substituent enables unique transformations:

Cyclization via Enolate Intermediates

Enolates from the diketone may attack the furan ring, leading to annulation. For example, analogous 1,5-diketones undergo cyclization to form pyridine derivatives when treated with aldehydes and bases .

Conditions :

  • Base : KOH

  • Aldehyde : Benzaldehyde

  • Solvent : Ethanol

Product : Pyridine-fused derivatives (e.g., triaryl pyridines).

Oxidative Ring Opening

Furan rings are prone to oxidative cleavage under acidic conditions. For instance, treatment with HIO₄ or KMnO₄ could yield diketone derivatives with cleaved furan moieties.

Conditions :

  • Oxidant : HIO₄

  • Solvent : THF/H₂O

Product : Diketone with a ketone/aldehyde fragment from the furan cleavage.

Data Tables: Reaction Pathways and Outcomes

Reaction Type Conditions Product Key Reference
Enolate Formation KOH, ethanol, benzaldehydeExtended diketones or cross-conjugated enones
Reduction NaBH₄, THF1,5-Diol derivative
Electrophilic Substitution HNO₃/H₂SO₄, 0–5°C5-Nitrofuran derivative
Diels-Alder Reaction Maleic anhydride, CH₂Cl₂, refluxFuran-dienophile adduct
Cyclization KOH, benzaldehyde, ethanolPyridine-fused derivatives
Oxidative Cleavage HIO₄, THF/H₂OCleaved furan derivatives

Research Findings and Implications

  • Structural Influence : The furan-2-yl group enhances electron density in the molecule, directing electrophilic attacks and stabilizing enolates.

  • Synthetic Versatility : The diketone core enables modular synthesis of complex molecules, while the furan offers pathways for aromatic functionalization.

  • Biological Potential : Analogous 1,5-diketones exhibit antimicrobial and anticancer properties, suggesting potential bioactivity for this compound.

Scientific Research Applications

3-(Furan-2-yl)-1,5-diphenylpentane-1,5-dione has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Furan-2-yl)-1,5-diphenylpentane-1,5-dione involves its interaction with specific molecular targets and pathways. The furan ring can participate in various biochemical reactions, leading to the modulation of enzyme activity and cellular processes. The compound’s unique structure allows it to bind to specific receptors and enzymes, thereby exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Furan-2-yl)acrylic acid
  • 3-(Furan-2-yl)propanoic acid
  • 3-(Furan-2-yl)acrylohydrazide

Uniqueness

3-(Furan-2-yl)-1,5-diphenylpentane-1,5-dione stands out due to its unique combination of a furan ring and two phenyl groups attached to a pentane-1,5-dione backbone. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

3-(Furan-2-yl)-1,5-diphenylpentane-1,5-dione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory effects, along with its mechanisms of action.

Chemical Structure

The chemical structure of this compound features a furan ring and two phenyl groups attached to a pentane backbone with two ketone functionalities. This unique structure is believed to contribute to its biological activity.

1. Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against various pathogens. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungi. The compound's mechanism involves disrupting the bacterial cell membrane and inhibiting essential enzymes.

Table 1: Antimicrobial Efficacy Against Various Pathogens

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

2. Anticancer Properties

The anticancer potential of this compound has been explored in several studies. It has shown promising results in inducing apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism of action appears to involve the modulation of key signaling pathways such as the PI3K/Akt and MAPK pathways.

Case Study: Induction of Apoptosis in Cancer Cells
In a recent study, treatment with this compound resulted in a significant increase in apoptotic markers in MCF-7 (breast cancer) cells. The compound was found to upregulate pro-apoptotic proteins while downregulating anti-apoptotic proteins.

3. Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, this compound exhibits anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro.

Table 2: Anti-inflammatory Activity

CytokineInhibition Percentage (%)Reference
TNF-alpha75%
IL-668%

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound inhibits specific enzymes critical for microbial survival and cancer cell proliferation.
  • Cell Membrane Disruption : It alters the integrity of microbial cell membranes leading to cell death.
  • Apoptosis Induction : By modulating apoptotic pathways, it promotes programmed cell death in cancer cells.

Properties

CAS No.

80921-39-7

Molecular Formula

C21H18O3

Molecular Weight

318.4 g/mol

IUPAC Name

3-(furan-2-yl)-1,5-diphenylpentane-1,5-dione

InChI

InChI=1S/C21H18O3/c22-19(16-8-3-1-4-9-16)14-18(21-12-7-13-24-21)15-20(23)17-10-5-2-6-11-17/h1-13,18H,14-15H2

InChI Key

CKJCAUHBVXEYNT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)CC(CC(=O)C2=CC=CC=C2)C3=CC=CO3

Origin of Product

United States

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